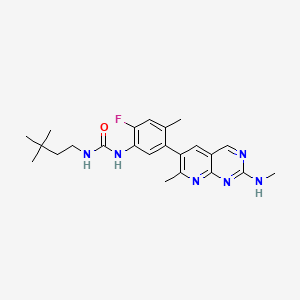
LY3009120
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY3009120 is a pan-RAF inhibitor that targets the RAF serine/threonine protein kinase family, which includes A-RAF, B-RAF, and C-RAF. These kinases play a pivotal role in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, survival, invasion, and angiogenesis . This compound has shown preclinical activity in cell lines with mutations in RAS and BRAF, including those resistant to other BRAF inhibitors .
Preparation Methods
The synthesis of LY3009120 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared in a laboratory setting and then scaled up for industrial production. The compound is typically stored at -80°C to maintain its stability .
Chemical Reactions Analysis
LY3009120 undergoes various chemical reactions, primarily focusing on its interaction with RAF kinases. It inhibits all RAF isoforms and prevents the formation of active RAF dimers, thereby suppressing the extracellular signal-regulated kinase (ERK) signaling pathway . This inhibition minimizes the risk of paradoxical activation, which can occur with other RAF inhibitors . The compound does not undergo significant oxidation or reduction reactions under physiological conditions.
Scientific Research Applications
LY3009120 has been extensively studied for its potential in treating cancers with mutations in the MAPK pathway. It has shown efficacy in preclinical models of melanoma, thyroid, colon, ovarian, and lung cancers . The compound is also being investigated for its potential to overcome resistance to existing BRAF inhibitors in melanoma . Additionally, this compound has been used in comparative oncology studies involving equine, canine, and human malignant melanoma cell lines .
Mechanism of Action
LY3009120 exerts its effects by inhibiting the activity of RAF kinases, which are crucial components of the MAPK pathway. By preventing the formation of active RAF dimers, this compound suppresses ERK signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound targets both BRAF and CRAF homodimers and heterodimers, making it effective against a wide range of RAF mutations .
Comparison with Similar Compounds
LY3009120 is unique in its ability to inhibit all RAF isoforms and prevent paradoxical activation. Similar compounds include vemurafenib and dabrafenib, which are selective BRAF inhibitors. Unlike this compound, these compounds can induce paradoxical activation of the MAPK pathway in cells with wild-type BRAF . Another similar compound is sorafenib, which targets multiple kinases, including RAF, but has a broader spectrum of activity and different side effect profile .
References
Properties
IUPAC Name |
1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCBMISMPSAZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454682-72-4 |
Source


|
| Record name | LY-3009120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3009120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
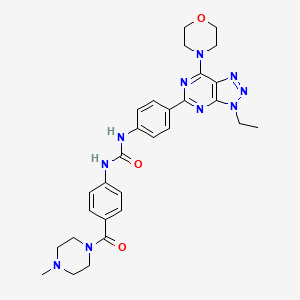
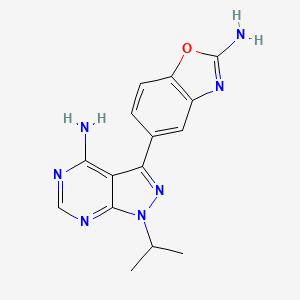
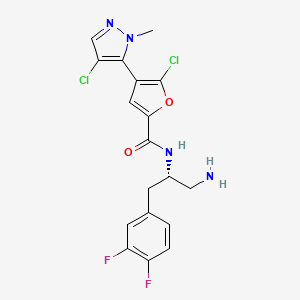
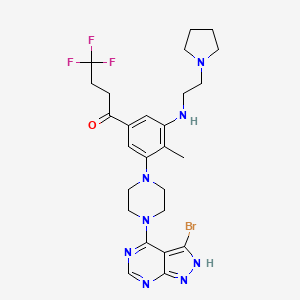
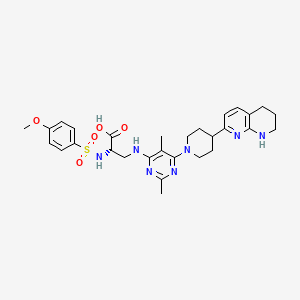
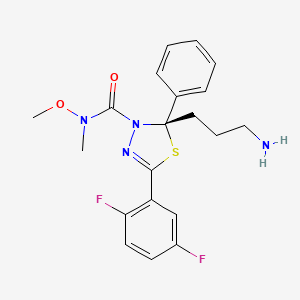
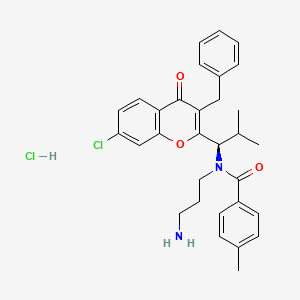
![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)
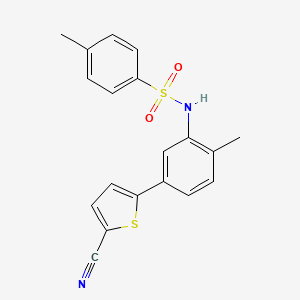
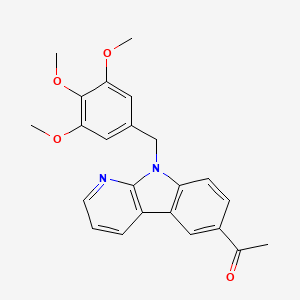
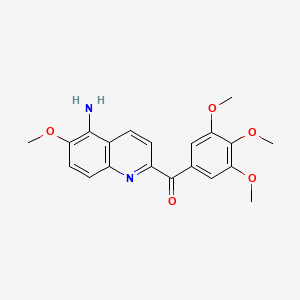
![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
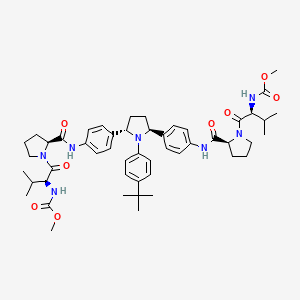
![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)
